tert-Butyl (4-methyloxazol-5-yl)carbamate

説明

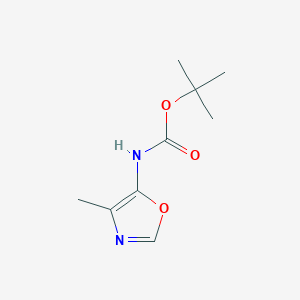

tert-Butyl (4-methyloxazol-5-yl)carbamate (CAS: 3403-45-0) is a biochemical reagent with the molecular formula C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol . It features a five-membered oxazole ring substituted with a methyl group at the 4-position and a tert-butyl carbamate group at the 5-position. The compound is typically stored at 2–8°C to ensure stability .

Structure

2D Structure

特性

IUPAC Name |

tert-butyl N-(4-methyl-1,3-oxazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-7(13-5-10-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSLXDDGKNZMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Oxazole Ring Construction

The oxazole ring can be synthesized by cyclization reactions involving appropriate precursors such as α-hydroxy amides, α-haloketones with amides, or via Van Leusen oxazole synthesis.

Van Leusen Oxazole Synthesis : This method uses TosMIC (tosylmethyl isocyanide) reacting with aldehydes or ketones to form substituted oxazoles. For 4-methyloxazol-5-yl derivatives, methyl-substituted aldehydes or ketones are used as starting materials. This approach is favored for its mild conditions and good regioselectivity.

Ferric Chloride-Mediated Cyclization : Another method involves cyclization mediated by ferric chloride, which promotes ring closure to form the oxazole core with substituents at desired positions.

These methods yield the 4-methyloxazole intermediate, which is then functionalized further.

Introduction of the tert-Butyl Carbamate Group

The nitrogen atom on the oxazole ring or an amine precursor is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group.

- The reaction is typically performed in the presence of a base such as triethylamine or sodium hydride to facilitate carbamate formation.

- The reaction conditions are mild, often carried out at room temperature or slightly elevated temperatures.

- The Boc protection stabilizes the amine functionality for subsequent synthetic transformations or biological applications.

Representative Synthetic Procedure (Based on Literature)

From the detailed research thesis and synthetic protocols:

- Start with the synthesis of 4-methyloxazole-5-amine or its precursor.

- React the amine intermediate with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane or tetrahydrofuran.

- Use a base like triethylamine to neutralize the generated acid and promote carbamate formation.

- Stir the reaction mixture at room temperature until completion, monitored by TLC or HPLC.

- Purify the product by column chromatography or recrystallization to isolate this compound in good yield.

Preparation Data and Formulation Notes

According to GLP Bio data on this compound:

- The compound is typically handled as a solid with a molecular weight that allows for precise molarity calculations.

- Stock solutions for biological studies are prepared by dissolving the compound in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for in vivo formulations.

- The preparation involves stepwise addition of solvents, ensuring clarity before proceeding to the next solvent addition, with physical methods like vortexing, ultrasound, or gentle heating aiding dissolution.

| Stock Solution Preparation (Example) | Volume of Solvent (mL) for Given Mass (mg) at Various Molarities |

|---|---|

| 1 mg | 5.0449 (1 mM), 1.009 (5 mM), 0.5045 (10 mM) |

| 5 mg | 25.2245 (1 mM), 5.0449 (5 mM), 2.5224 (10 mM) |

| 10 mg | 50.449 (1 mM), 10.0898 (5 mM), 5.0449 (10 mM) |

Note: Volumes correspond to solvent required to prepare solutions at indicated molarities.

Research Findings on Synthetic Optimization

- The use of sodium hydride as a base in alkylation steps involving mesylates and aminofuran derivatives has been reported to facilitate formation of carbamate-protected intermediates akin to this compound.

- Optimization of reaction conditions such as temperature, solvent choice, and reaction time is critical to maximize yield and purity.

- The Boc protection strategy is widely used due to its stability and ease of removal under acidic conditions, making it suitable for multi-step syntheses involving oxazole derivatives.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Oxazole ring formation | Van Leusen synthesis (TosMIC + aldehyde/ketone) or ferric chloride-mediated cyclization | Formation of 4-methyloxazole intermediate |

| 2 | Amine protection as carbamate | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | tert-Butyl carbamate formation on nitrogen |

| 3 | Purification | Column chromatography or recrystallization | Isolation of pure this compound |

| 4 | Stock solution preparation (for biological use) | Dissolution in DMSO followed by dilution with PEG300, Tween 80, or corn oil | Clear solutions for in vivo studies |

化学反応の分析

Types of Reactions

tert-Butyl (4-methyloxazol-5-yl)carbamate undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions where the oxazole ring is targeted.

Common Reagents and Conditions

Hydrolysis: Typically performed using strong acids such as hydrochloric acid or trifluoroacetic acid at elevated temperatures.

Substitution: Common reagents include nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Hydrolysis: 4-methyloxazole-5-carboxylic acid.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

科学的研究の応用

tert-Butyl (4-methyloxazol-5-yl)carbamate is utilized in several scientific research fields:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

Medicine: Investigated for its potential in developing new pharmaceuticals.

Industry: Applied in the production of agrochemicals and materials science.

作用機序

The mechanism of action of tert-Butyl (4-methyloxazol-5-yl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic procedures. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares tert-Butyl (4-methyloxazol-5-yl)carbamate with three structurally related carbamates:

Key Observations:

Heterocyclic Core Differences: The oxazole ring in the target compound is smaller (5-membered) and less aromatic than the pyrimidine ring (6-membered) in the second compound. This difference impacts electronic properties and reactivity. Pyrimidine derivatives often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which can enhance binding to biological targets .

Substituent Effects :

- The fluoro and hydroxy groups in the pyrimidinyl carbamate may enhance polarity and metabolic stability, common traits in fluorinated pharmaceuticals .

- The methoxy group in the cyclohexyl analog could improve lipid solubility, influencing membrane permeability in drug-like molecules .

Molecular Weight and Applications :

- Higher molecular weights (e.g., 257.26 g/mol for the pyrimidinyl derivative) may limit blood-brain barrier penetration, whereas the lower weight of the oxazole compound (198.22 g/mol) could favor pharmacokinetic properties in CNS-targeted therapies .

Research Implications

Drug Discovery :

- The oxazole core is a privileged scaffold in kinase inhibitors due to its ability to mimic adenine in ATP-binding pockets. Substitution patterns (e.g., 4-methyl) could fine-tune selectivity .

- Pyrimidine-based carbamates are prevalent in antiviral and anticancer agents, where fluorine substituents often enhance target affinity .

- Material Science: Cyclohexyl carbamates may serve as rigid spacers in polymer chemistry, leveraging their non-aromatic structure for tailored material properties .

生物活性

Tert-butyl (4-methyloxazol-5-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a tert-butyl group and a methyloxazole moiety, which is known for contributing to various biological activities. The general structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activities. In particular, derivatives of oxazole have been shown to possess antibacterial and antifungal properties. For instance, studies suggest that the oxazole moiety can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis .

Neuroprotective Effects

One notable study explored the neuroprotective effects of related compounds in models of Alzheimer's disease (AD). The compound tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4), structurally related to this compound, demonstrated the ability to inhibit β-secretase and acetylcholinesterase, which are crucial in AD pathology. The M4 compound showed protective effects on astrocyte cells against amyloid beta-induced toxicity .

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Neuroprotective | Inhibition of β-secretase and acetylcholinesterase |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines in various models. This suggests that the compound may modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by inflammation .

In Vitro Studies

In vitro studies have demonstrated that related carbamates can significantly reduce cell death in astrocytes exposed to amyloid beta peptides. For example, M4 showed a 20% reduction in astrocyte death compared to control groups treated with amyloid beta alone. This highlights the potential neuroprotective role of compounds within this chemical class .

In Vivo Studies

In vivo investigations using scopolamine-induced models of cognitive impairment revealed that while M4 had some protective effects on cognitive functions, it did not achieve statistical significance compared to established treatments like galantamine. This indicates challenges related to bioavailability and efficacy in complex biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (4-methyloxazol-5-yl)carbamate, and how can purification be optimized?

- Methodology :

- Boc Protection : The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under inert conditions (N₂ atmosphere) in solvents like dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions .

- Purification : Column chromatography using ethyl acetate/hexane gradients is standard for isolating intermediates. Recrystallization from methanol or ethanol can further enhance purity .

- Example : In analogous syntheses, intermediates are extracted with EtOAC, washed with brine, and dried over Na₂SO₄ before chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and oxazole protons (aromatic protons δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., m/z 469 [M+H]⁺ observed in similar carbamates) .

- IR Spectroscopy : Confirms carbamate C=O stretch (~1690–1740 cm⁻¹) and oxazole C=N (~1640 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Precautions :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Avoid mixing with strong oxidizers or acids to prevent hazardous reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for tert-butyl carbamate derivatives with sensitive functional groups?

- Strategies :

- Inert Conditions : Use N₂/Ar atmospheres to prevent oxidation of intermediates (e.g., amines or boronate esters) .

- Catalysis : Pd(PPh₃)₂Cl₂ and CuI enable efficient cross-coupling reactions (e.g., Sonogashira reactions) at room temperature .

- Solvent Selection : Polar aprotic solvents like THF or DMAc enhance solubility of aromatic intermediates without side reactions .

Q. How can contradictory mechanistic data in carbamate synthesis be resolved?

- Approaches :

- Isotopic Labeling : Use ¹³C-labeled Boc₂O to trace carbamate formation via NMR .

- Computational Modeling : Density Functional Theory (DFT) calculates reaction pathways to identify energetically favorable intermediates .

- Control Experiments : Compare yields under varying conditions (e.g., temperature, catalyst loading) to isolate rate-determining steps .

Q. What analytical methods are effective for identifying byproducts in multi-step carbamate syntheses?

- Techniques :

- HPLC-MS : Resolves and identifies low-abundance byproducts (e.g., de-Boc products or oxidized species) .

- In-Situ Monitoring : ReactIR tracks intermediate formation in real-time, enabling rapid optimization .

- 2D NMR (COSY, HSQC) : Assigns structures to ambiguous peaks in complex mixtures .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive tert-butyl carbamate analogs?

- Design Principles :

- Oxazole Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-position to enhance binding to biological targets .

- Carbamate Stability : Evaluate hydrolytic stability under physiological pH using LC-MS to predict in vivo performance .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease screens) to correlate substituents with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。